The Strategic Intermediate: A Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline
The Strategic Intermediate: A Technical Guide to 7-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. Within this important class of molecules, 7-Bromo-4-chloro-2-methylquinazoline (CAS No. 403850-84-0) has emerged as a crucial building block, particularly in the development of targeted cancer therapies.[3] This technical guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications in medicinal chemistry, offering field-proven insights for researchers in drug discovery and development.
Physicochemical Properties and Structural Attributes
A comprehensive understanding of the physicochemical properties of 7-Bromo-4-chloro-2-methylquinazoline is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 403850-84-0 | [4] |
| Molecular Formula | C₉H₆BrClN₂ | [4] |
| Molecular Weight | 257.51 g/mol | [4] |
| Appearance | Solid | [5] |
| Purity | ≥97% (typical) | [5] |
| Storage | Inert atmosphere, room temperature | [6] |
Note: Detailed experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature but can be requested from various chemical suppliers.
The structure of 7-Bromo-4-chloro-2-methylquinazoline is characterized by two key reactive sites: the chloro group at the 4-position and the bromo group at the 7-position. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it the primary handle for introducing diverse functionalities.[7][8] The bromine atom at the 7-position offers a site for further elaboration, typically through palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.
A Plausible and Efficient Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Bromo-4-chloro-2-methylquinazoline.
Part 1: Synthesis of 7-Bromo-2-methyl-4(3H)-quinazolinone
The initial and critical step is the construction of the quinazolinone core. The Niementowski quinazoline synthesis is a classic and effective method for this transformation.[1][2] This reaction involves the condensation of an anthranilic acid derivative with an amide.
Methodology:
-
Reactants: 4-Bromoanthranilic acid and an acetylating agent such as N-acetylacetamide or a mixture of acetamide and acetic anhydride. The use of N-acetylacetamide provides the necessary carbon and nitrogen atoms for the formation of the 2-methyl-4-oxo pyrimidine ring.
-
Conditions: The reaction is typically carried out by heating the reactants together, often without a solvent or in a high-boiling point solvent. Microwave-assisted conditions have also been shown to accelerate this type of reaction.[9]
-
Mechanism: The reaction proceeds through an initial acylation of the amino group of the 4-bromoanthranilic acid, followed by cyclization and dehydration to yield the stable 7-bromo-2-methyl-4(3H)-quinazolinone.
-
Work-up and Purification: Upon cooling, the solid product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Part 2: Chlorination of 7-Bromo-2-methyl-4(3H)-quinazolinone
The conversion of the 4-oxo group to a 4-chloro substituent is a standard transformation in quinazoline chemistry, rendering the molecule highly reactive towards nucleophiles.
Methodology:
-
Reagents: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this chlorination.[10][11] Thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) can also be employed.[12]
-
Conditions: The 7-bromo-2-methyl-4(3H)-quinazolinone is heated under reflux in an excess of POCl₃. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Mechanism: The reaction involves the formation of a phosphate ester intermediate at the 4-position, which is subsequently displaced by a chloride ion to yield the 4-chloroquinazoline.[10]
-
Work-up and Purification: After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with crushed ice and neutralized with a base such as sodium bicarbonate or ammonia solution. The precipitated solid product, 7-Bromo-4-chloro-2-methylquinazoline, is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography or recrystallization.
Spectroscopic Characterization
While full experimental spectra are typically available from commercial suppliers upon request, the expected spectroscopic features of 7-Bromo-4-chloro-2-methylquinazoline can be predicted based on its structure.[6][13]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns being influenced by the bromo substituent. A singlet corresponding to the methyl group at the 2-position would also be a key feature.
-
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule, including the methyl carbon and the carbons of the quinazoline core. The chemical shifts of the carbons attached to the bromine and chlorine atoms will be significantly affected.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Fragmentation patterns would likely involve the loss of chlorine, bromine, and methyl radicals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by aromatic C-H and C=C stretching vibrations, as well as C-Cl and C-Br stretching frequencies in the fingerprint region.
Reactivity and Applications in Drug Discovery
The primary utility of 7-Bromo-4-chloro-2-methylquinazoline in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The 4-chloro group is the key reactive handle for introducing the aniline moieties that are characteristic of many epidermal growth factor receptor (EGFR) inhibitors.
Caption: Key reactions of 7-Bromo-4-chloro-2-methylquinazoline in kinase inhibitor synthesis.
Nucleophilic Aromatic Substitution at the 4-Position
The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards nucleophilic attack. This allows for the efficient displacement of the chloro group by various nucleophiles, most notably substituted anilines. This reaction is central to the synthesis of the 4-anilinoquinazoline core found in several FDA-approved tyrosine kinase inhibitors, including:
-
Gefitinib (Iressa®): Used in the treatment of non-small cell lung cancer.[14]
-
Erlotinib (Tarceva®): Also used for non-small cell lung cancer and pancreatic cancer.[15][16]
-
Lapatinib (Tykerb®): A dual tyrosine kinase inhibitor used in the treatment of breast cancer.[17][18]
The synthesis of analogues of these drugs can utilize 7-Bromo-4-chloro-2-methylquinazoline to explore structure-activity relationships (SAR) by introducing a bromo substituent at the 7-position, which can modulate the drug's properties or serve as a handle for further functionalization.[19]
Palladium-Catalyzed Cross-Coupling at the 7-Position
The bromo group at the 7-position provides a secondary site for molecular diversification. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, enabling the exploration of a broader chemical space and the optimization of inhibitor potency and selectivity.
Conclusion
7-Bromo-4-chloro-2-methylquinazoline is a high-value intermediate in medicinal chemistry, offering a strategic entry point for the synthesis of complex quinazoline-based compounds. Its dual reactive sites at the 4- and 7-positions allow for sequential and regioselective functionalization, making it an ideal scaffold for the development of libraries of potential drug candidates, particularly in the area of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in drug discovery programs.
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